Ethyl 4-bromo-2-fluorobenzoylformate

Vue d'ensemble

Description

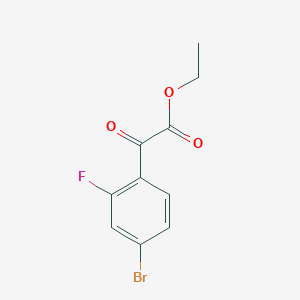

Ethyl 4-bromo-2-fluorobenzoylformate is an organic compound with the molecular formula C10H8BrFO3 and a molecular weight of 275.07 g/mol . It is a derivative of benzoylformate, where the benzene ring is substituted with bromine and fluorine atoms. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-fluorobenzoylformate can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction, where a benzoylformate derivative is treated with bromine and fluorine reagents under controlled conditions . The reaction typically requires a catalyst, such as iron(III) bromide, and is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods like recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-bromo-2-fluorobenzoylformate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under mild conditions.

Reduction: The carbonyl group in the benzoylformate moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoylformates with various functional groups.

Reduction: Formation of ethyl 4-bromo-2-fluorobenzyl alcohol.

Oxidation: Formation of ethyl 4-bromo-2-fluorobenzoic acid.

Applications De Recherche Scientifique

Chemistry

Ethyl 4-bromo-2-fluorobenzoylformate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized as a reagent in various organic reactions, particularly in:

- Palladium-Mediated Coupling Reactions : This compound can be used to synthesize biaryl intermediates through coupling with aryl boronic acids. These intermediates are crucial for the development of pharmaceuticals and agrochemicals.

- Synthesis of Specialty Chemicals : It acts as a precursor for producing other specialty chemicals that find applications in materials science and polymer chemistry.

Biology

In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with biological macromolecules makes it valuable in:

- Enzyme Inhibition Studies : The compound can inhibit specific enzymes by covalently modifying nucleophilic residues, which is essential for understanding enzyme mechanisms and developing inhibitors.

- Protein-Ligand Interaction Research : Its reactivity allows researchers to investigate how ligands interact with proteins, aiding in drug design and discovery.

Medicine

The compound has garnered attention for its potential use in drug development. Research focuses on:

- Anti-inflammatory and Anticancer Properties : Studies are underway to explore its efficacy against various cancer cell lines and inflammatory conditions. Preliminary results indicate that it may exhibit moderate cytotoxicity against cancer cells, making it a candidate for further medicinal chemistry studies.

Industry

In industrial applications, this compound is utilized in:

- Production of Agrochemicals : Its chemical properties allow it to be used in synthesizing herbicides and pesticides.

- Material Science : The compound's unique properties contribute to the development of new materials with specific functionalities.

Case Study 1: Enzyme Inhibition

A study investigated the impact of this compound on a specific enzyme known for its role in metabolic pathways. The results demonstrated significant inhibition at varying concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 65 |

| 100 | 90 |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

These findings indicate that the compound exhibits moderate cytotoxicity against the tested cancer cell lines, warranting further investigation into its therapeutic potential.

Mécanisme D'action

The mechanism of action of ethyl 4-bromo-2-fluorobenzoylformate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is facilitated by the electrophilic nature of the carbonyl group in the benzoylformate moiety, which can react with nucleophiles like amino acids in proteins .

Comparaison Avec Des Composés Similaires

Ethyl 4-bromo-2-fluorobenzoylformate can be compared with other similar compounds, such as:

Ethyl 4-bromo-2-fluorobenzoate: Similar structure but lacks the formate group, leading to different reactivity and applications.

Ethyl bromodifluoroacetate: Contains two fluorine atoms and a bromine atom, used in different synthetic applications due to its unique chemical properties.

4-Bromo-2-fluorobenzoic acid: Lacks the ethyl ester group, making it more acidic and suitable for different types of reactions.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Activité Biologique

Ethyl 4-bromo-2-fluorobenzoylformate is a synthetic compound that has garnered interest in various fields of biological research, particularly due to its potential applications in enzyme inhibition and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound has the molecular formula and a molecular weight of 275.08 g/mol. The compound features a benzoyl group with both bromine and fluorine substitutions, enhancing its lipophilicity and reactivity towards biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and other macromolecules. The compound can form covalent bonds with nucleophilic residues in proteins, which leads to:

- Enzyme Inhibition : The electrophilic nature of the carbonyl group allows it to react with nucleophiles such as amino acids in enzymes, inhibiting their activity.

- Modulation of Receptor Function : It may also interact with receptors, altering their function and influencing various signaling pathways.

Enzyme Inhibition

This compound has been investigated for its role in inhibiting specific enzymes. For instance, studies have shown that it can irreversibly inhibit benzoylformate decarboxylase (BFD), an enzyme involved in the conversion of benzoylformate to benzaldehyde and carbon dioxide . This inhibition is characterized by the formation of a stable intermediate that prevents the regeneration of essential cofactors like thiamine pyrophosphate (TPP).

Anticancer Potential

Research has indicated that this compound exhibits anticancer properties . It has been explored as a potential drug candidate due to its ability to inhibit cancer cell proliferation through enzyme inhibition pathways. The specific mechanisms by which it induces apoptosis in cancer cells are still under investigation but may involve the modulation of metabolic pathways critical for tumor growth.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-bromo-2-methylbenzoylformate | C_{10}H_{9}BrO_{3} | Contains a methyl group; studied for antimicrobial activity |

| Ethyl 4-bromo-2-chlorobenzoylformate | C_{10}H_{8}BrClO_{3} | Chlorine substitution; different reactivity patterns |

| Ethyl 4-bromo-2-nitrobenzoylformate | C_{10}H_{8}BrNO_{3} | Nitro group influences electronic properties |

Case Studies

- Enzyme Kinetics Study : A study conducted on benzoylformate decarboxylase revealed that this compound acts as a mechanism-based inhibitor. The research utilized isotope effect studies to elucidate the chemical mechanisms involved in enzyme inhibition, demonstrating two rate-determining steps in the reaction pathway .

- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as an anticancer agent. Further investigations into its selectivity and mechanism of action are warranted to establish therapeutic viability.

Propriétés

IUPAC Name |

ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKGEPVEYOTFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641284 | |

| Record name | Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668970-56-7 | |

| Record name | Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.